molecular formula C18H17N5OS B4509981 (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B4509981
M. Wt: 351.4 g/mol
InChI Key: RWKBFKILHHDBCY-UHFFFAOYSA-N
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Description

(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a synthetic small molecule featuring a thiadiazole core linked to a pyridinylpiperazine moiety via a methanone bridge. The pyridin-2-yl piperazine group introduces a basic nitrogen atom, which may enhance solubility and enable interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

(4-phenylthiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-18(17-16(20-21-25-17)14-6-2-1-3-7-14)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKBFKILHHDBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiadiazole ring, followed by the introduction of the phenyl group. The pyridine ring is then attached to the piperazine moiety, and finally, the methanone group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a diverse array of derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into new treatments for various diseases, including infections and cancer.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in heterocyclic cores, substituents, and pharmacological profiles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Evidence Source
Target Compound C₁₉H₁₆N₆OS Thiadiazole, pyridinylpiperazine Hypothetical; potential antiviral/CNS activity N/A
MORPHOLINO(4-Phenyl-1,2,3-thiadiazol-5-yl)methanone C₁₃H₁₃N₃O₂S Thiadiazole, morpholine Unknown; morpholine may improve solubility
LGH C₂₂H₂₀ClN₅O₄ Oxazole, chloro, nitro substituents Antiviral candidate (structural analogy)
Atevirdine C₂₁H₂₄N₆O₂ Indole, ethylamino group Antiviral (HIV reverse transcriptase inhibitor)
Compound 13a C₁₆H₁₉N₅O Tetrazole, allylpiperazine Possible CNS modulation (tetrazole as bioisostere)

Structural and Electronic Differences

  • Thiadiazole vs. Oxazole (LGH) : The thiadiazole ring in the target compound introduces sulfur, which increases electron-withdrawing effects compared to the oxygen-containing oxazole in LGH. This may enhance metabolic stability but reduce hydrogen-bonding capacity .
  • Pyridinylpiperazine vs.
  • Tetrazole (Compound 13a) vs. Thiadiazole : Tetrazole acts as a carboxylic acid bioisostere, conferring acidity (pKa ~4.9), whereas the thiadiazole is less acidic. This difference could influence target binding and pharmacokinetics .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW: 376.44 g/mol) is smaller than LGH (MW: 478.88 g/mol) but larger than Atevirdine (MW: 377.44 g/mol). Its logP (estimated ~2.5) likely falls between the more lipophilic LGH (logP ~3.5) and the polar Atevirdine (logP ~1.8) .
  • Solubility : The pyridinylpiperazine group may confer moderate solubility in aqueous buffers, whereas morpholine derivatives (e.g., CAS 477857-70-8) could exhibit higher solubility due to the oxygen-rich morpholine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

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